2-acetamido-4-methoxybenzoic acid
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Overview
Description
2-acetamido-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring an acetylamino group at the second position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-amino-2-methoxybenzoic acid using acetic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion to 2-amino-4-methoxy-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-acetamido-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-4-methoxybenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Acetylamino-benzoic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-Methoxy-benzoic acid: Lacks the acetylamino group, resulting in different chemical behavior and applications.
2-Amino-4-methoxy-benzoic acid: Similar structure but with an amino group instead of an acetylamino group.
Uniqueness: 2-acetamido-4-methoxybenzoic acid is unique due to the presence of both the acetylamino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various applications.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-acetamido-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9-5-7(15-2)3-4-8(9)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XVAUPZUXDFQBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
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